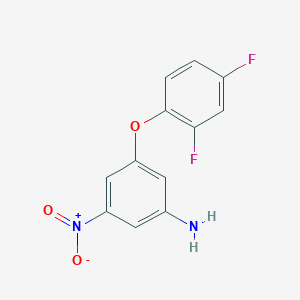
3-(2,4-Difluorophenoxy)-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2,4-Difluorophenoxy)-5-nitroaniline” is a nitroaniline derivative with fluorine atoms and an ether linkage. Nitroaniline is a compound where an amino group is bonded to a benzene ring carrying a nitro group . The presence of fluorine atoms and an ether linkage suggests that this compound might have unique properties compared to simple nitroaniline .
Molecular Structure Analysis
The molecular structure of “this compound” can be predicted based on its name. It likely contains a benzene ring with nitro (-NO2) and amino (-NH2) groups attached. Additionally, it has a difluorophenoxy group (-OC6H3F2), which is an ether linkage with a phenyl ring carrying two fluorine atoms .Scientific Research Applications
Nonlinear Optical Materials
4-Nitroaniline derivatives, such as 3-(2,4-difluorophenoxy)-5-nitroaniline, are studied for their potential in second-order nonlinear optical materials. These studies focus on the molecular structures' symmetry and deviations, particularly their electronic bands and polarizability tensor properties. For instance, electric field-induced second harmonic generation (EFISH) and electrooptical absorption measurements (EOAM) have been utilized to explore these properties in similar compounds, revealing new design possibilities for nonlinear optical materials through quantitative interpretations of deviations from Kleinman symmetry (Wortmann et al., 1993).
Molecular Electronics
Nitroaniline derivatives are also key in developing molecular electronic devices, showcasing properties like negative differential resistance and large on-off ratios. These characteristics are crucial for the next generation of electronic devices, offering insights into molecular design for enhanced electronic performance (Chen et al., 1999).
Hydrogen Bonding and Molecular Structures
Research into hydrogen bonding in C-substituted nitroanilines, such as this compound, has led to discoveries in molecular assembly and structure. These studies detail how molecules are linked through hydrogen bonds, forming structures like molecular ladders and sheets, which are critical for understanding molecular interaction and design in crystal engineering (Glidewell et al., 2002).
Environmental Degradation Pathways
Additionally, derivatives of nitroaniline are investigated for their environmental impact, including biodegradation pathways. Aerobic degradation pathways, for instance, are crucial for understanding and mitigating the environmental persistence of these compounds, highlighting the roles of specific microbial strains in breaking down complex organic pollutants (Khan et al., 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of nitroaniline derivatives have been extensively researched to understand their reactivity and potential applications in various fields, including pharmaceuticals and dyes. Studies focus on optimizing synthesis routes and understanding the structural characteristics through methods such as IR and NMR spectroscopy (Liu Deng-cai, 2008).
properties
IUPAC Name |
3-(2,4-difluorophenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O3/c13-7-1-2-12(11(14)3-7)19-10-5-8(15)4-9(6-10)16(17)18/h1-6H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLDSHJWEFVOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
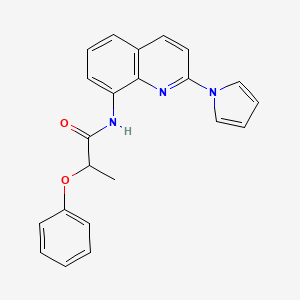
![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)
![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)
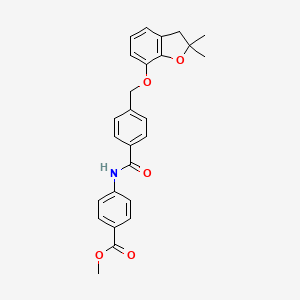
![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)
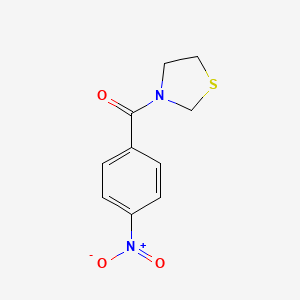
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2794536.png)
![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)
![3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2794542.png)
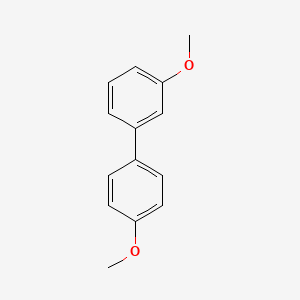
![N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794544.png)
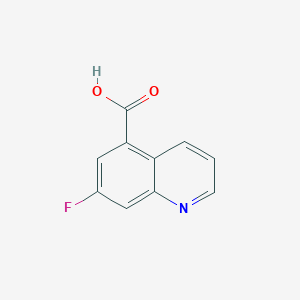
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2794547.png)